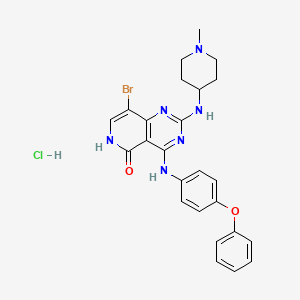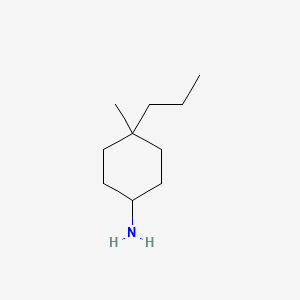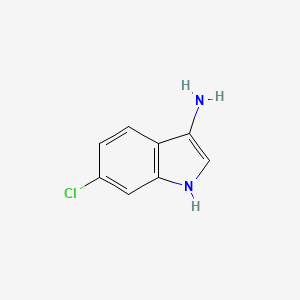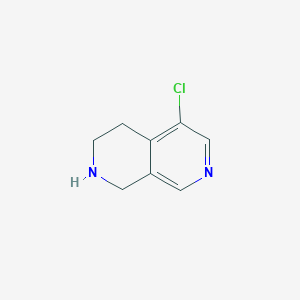
Methyl6-methyl-4-oxopiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl6-methyl-4-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Methyl6-methyl-4-oxopiperidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 6-methyl-4-oxopiperidine-2-carboxylic acid with methanol in the presence of a catalyst. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Methyl6-methyl-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl6-methyl-4-oxopiperidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl6-methyl-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Methyl6-methyl-4-oxopiperidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-oxopiperidine-2-carboxylate: Similar in structure but lacks the methyl group at the 6-position.
Methyl 2-oxopiperidine-4-carboxylate: Differently substituted piperidine derivative.
Methyl 6-methylpyridine-2-carboxylate: Contains a pyridine ring instead of a piperidine ring . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
methyl 6-methyl-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5-3-6(10)4-7(9-5)8(11)12-2/h5,7,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
HKCYPQURIJDVRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CC(N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)






![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)




![4-Methyl-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13037275.png)
